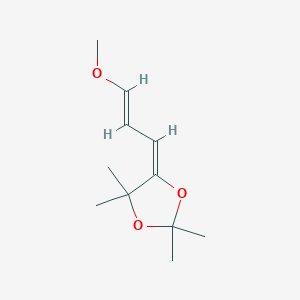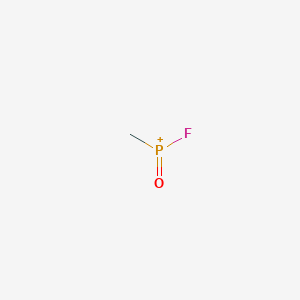![molecular formula C18H29N5O4Sn B14661900 [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol CAS No. 42822-80-0](/img/structure/B14661900.png)
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is a complex organic compound that features a unique combination of a purine derivative and a furodioxastannol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with a furodioxastannol precursor under specific conditions to form the final compound. Key reagents and catalysts are often used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
Chemistry
In chemistry, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its purine moiety is particularly relevant for investigating nucleotide-related pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol involves its interaction with specific molecular targets. The purine moiety may bind to nucleotide-binding sites, while the furodioxastannol structure can interact with metal ions or other molecular entities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- [4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxol-6-yl]methanol
- [4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxol-6-yl]methyl sulfamate
Uniqueness
Compared to similar compounds, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol stands out due to its unique combination of a purine derivative and a furodioxastannol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
42822-80-0 |
|---|---|
分子式 |
C18H29N5O4Sn |
分子量 |
498.2 g/mol |
IUPAC名 |
[4-(6-aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol |
InChI |
InChI=1S/C10H11N5O4.2C4H9.Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;2*1-3-4-2;/h2-4,6-7,10,16H,1H2,(H2,11,12,13);2*1,3-4H2,2H3;/q-2;;;+2 |
InChIキー |
OAFRUUAXTDPTDP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


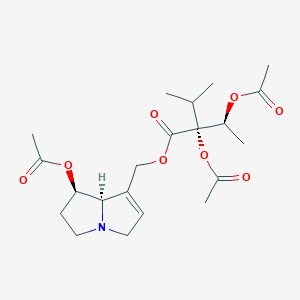
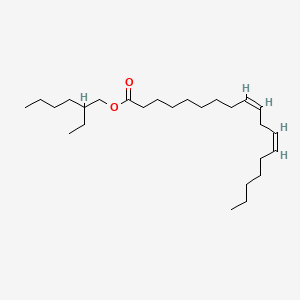
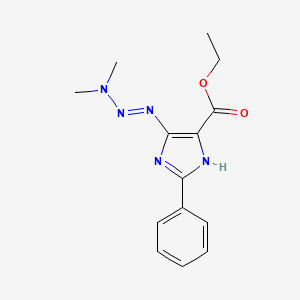
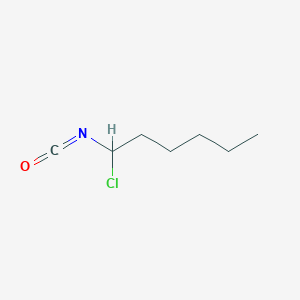
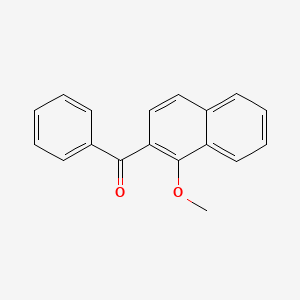
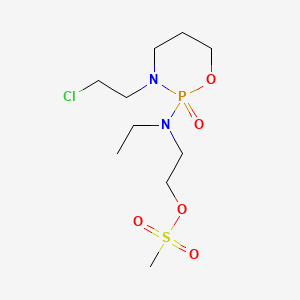
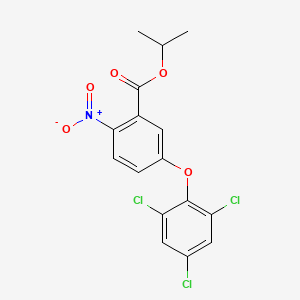


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
